

LMP744: A Technical Overview of a Novel Non-Camptothecin Topoisomerase I Inhibitor

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Compound of Interest

Compound Name: LMP744

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Introduction

LMP744, also known by its synonyms MJ-III-65 and NSC 706744, is a potent, small molecule, non-camptothecin inhibitor of human topoisomerase I (TOP1).^{[1][2][3]} As an indenoisoquinoline derivative, **LMP744** represents a significant advancement in the development of TOP1-targeted cancer therapies, designed to overcome the clinical limitations of traditional camptothecin-based drugs like irinotecan and topotecan.^{[4][5]} These limitations include chemical instability of the lactone ring, susceptibility to drug efflux pumps, and significant side effects.^{[4][5]} Preclinical and clinical studies have demonstrated the potential of **LMP744** as an anticancer agent, particularly in tumors with specific molecular signatures. This guide provides a comprehensive technical overview of **LMP744**, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical Structure and Properties

LMP744 is a complex heterocyclic molecule with the systematic IUPAC name 20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxo-20-azapentacyclo[10.8.0.0^{2,10}.0^{4,8}.0^{13,18}]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione. Its chemical and physical properties are summarized in the table below.

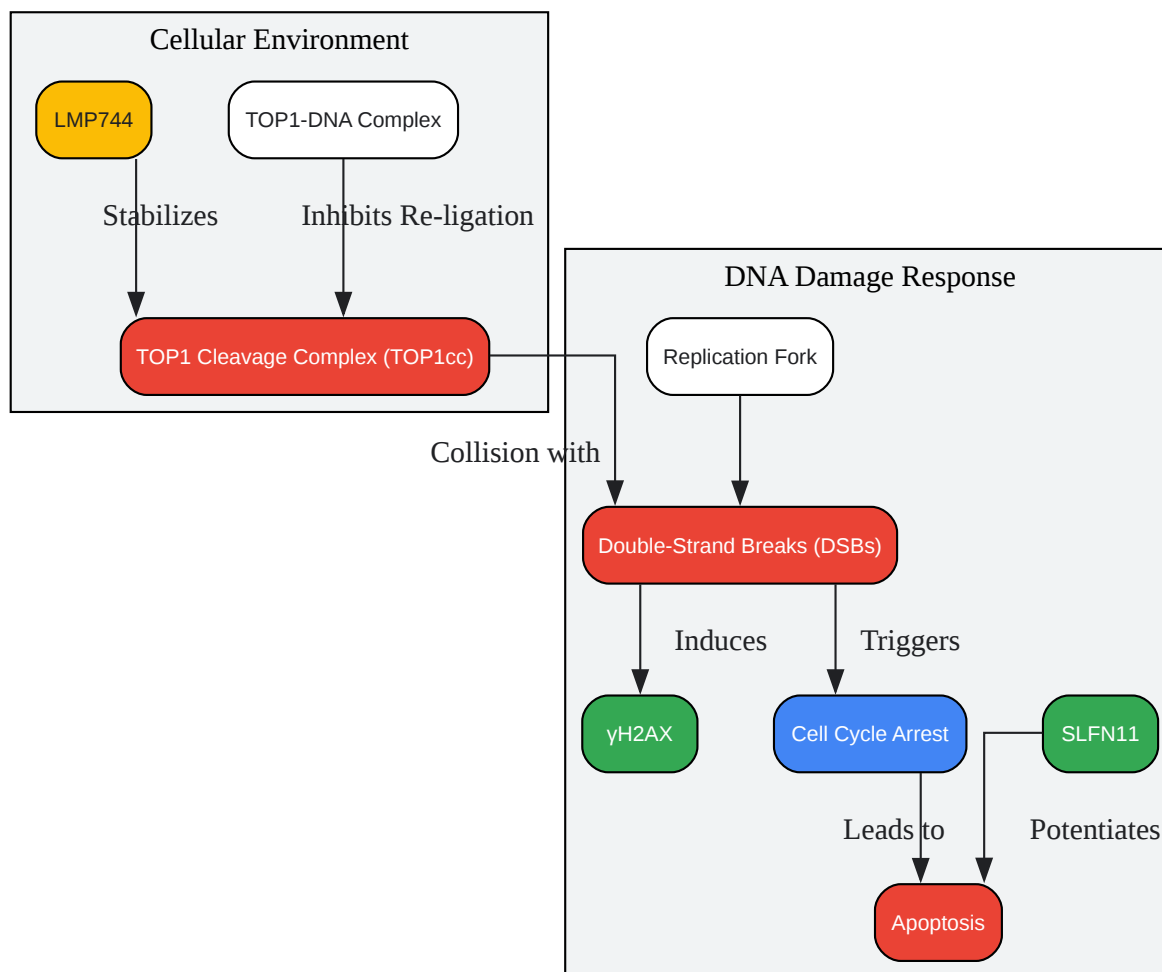
Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₄ N ₂ O ₇	
Molecular Weight	452.46 g/mol	
Synonyms	MJ-III-65, NSC 706744	[1][2]
Class	Indenoisoquinoline, Dioxole, Antineoplastic	[2]
Mechanism of Action	DNA Topoisomerase I Inhibitor	[1][2][3]

Mechanism of Action

LMP744 exerts its cytotoxic effects by targeting and stabilizing the covalent complex between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[5][6] TOP1 typically relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. **LMP744** binds to this interface, inhibiting the re-ligation of the DNA strand.[5][6] This leads to the accumulation of TOP1cc, which are converted into lethal DNA double-strand breaks (DSBs) when encountered by the replication machinery.[5] The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[6][7]

A key determinant of cellular sensitivity to **LMP744** is the expression of the Schlafen 11 (SLFN11) protein.[4][8] High levels of SLFN11 are associated with increased sensitivity to DNA-damaging agents, including TOP1 inhibitors. SLFN11 is thought to promote cell death in response to replication stress by irreversibly arresting replication forks.

The proposed signaling pathway for **LMP744**'s action is depicted below:



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Caption: Mechanism of action of **LMP744**.

Preclinical and Clinical Data

In Vitro Activity

LMP744 has demonstrated potent cytotoxic activity across a range of cancer cell lines. In the NCI-60 cell line screen, the mean graph midpoint (MGM) for growth inhibition was 15.5 μM .^[2] Studies in human leukemia (CCRF-CEM) and colon carcinoma (HCT116) cells have shown

that **LMP744** induces TOP1cc and γH2AX at nanomolar concentrations.[4] Notably, **LMP744** is active against camptothecin-resistant cell lines, suggesting it is not a substrate for common drug efflux pumps like ABCG2.[2]

Cell Line	Assay	Endpoint	Value	Reference
NCI-60 Panel	Growth Inhibition	MGM	15.5 μM	[2]
DT40 (TDP1-deficient)	Cytotoxicity	IC ₅₀	6 nM	[9]
DT40 (Wild-Type)	Cytotoxicity	IC ₅₀	25 nM	[9]
DT40 (TDP2-deficient)	Cytotoxicity	IC ₅₀	15 nM	[9]

In Vivo Activity

Preclinical studies in mouse xenograft models have shown the antitumor activity of **LMP744**. [10] A comparative oncology trial in dogs with lymphoma revealed that **LMP744** induced a greater and more sustained reduction in tumor burden compared to other indenoisoquinolines, LMP400 and LMP776.[2][5]

Clinical Trials

A Phase I clinical trial (NCT03030417) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of **LMP744** in adult patients with relapsed solid tumors and lymphomas.[8][10][11]

Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	190 mg/m ² /day (IV, days 1-5 of a 28-day cycle)	[8][11]
Dose-Limiting Toxicities (DLTs)	Hypokalemia, anemia, weight loss	[8]
Overall Response Rate (ORR)	3% (1 confirmed partial response out of 35 patients)	[8]
Pharmacokinetic (PK) Model	2-compartment model, dose-linear PK	[11]
Approximate Half-life	30 hours	[11][12]
Approximate Clearance	90 L/h	[11][12]

The patient who exhibited a partial response had high baseline tumor expression of SLFN11, further supporting its role as a predictive biomarker.[8] Pharmacodynamic analyses of tumor biopsies from this patient showed increased levels of RAD51, phosphorylated KAP1 (pKAP1), γ H2AX, and cleaved caspase-3, confirming target engagement and downstream signaling.[8]

Experimental Protocols

Immunofluorescence Analysis of DNA Damage Response Markers (γ H2AX, pNBS1, Rad51)

This protocol is based on methodologies described in clinical trial NCT03030417 for analyzing paired tumor biopsies.[11]

- Biopsy Collection and Processing:
 - Collect core needle tumor biopsies (18-gauge) at baseline and on-treatment (e.g., Cycle 1, Day 2).
 - Flash-freeze biopsies immediately to preserve post-translational modifications.
- Immunofluorescence Staining:

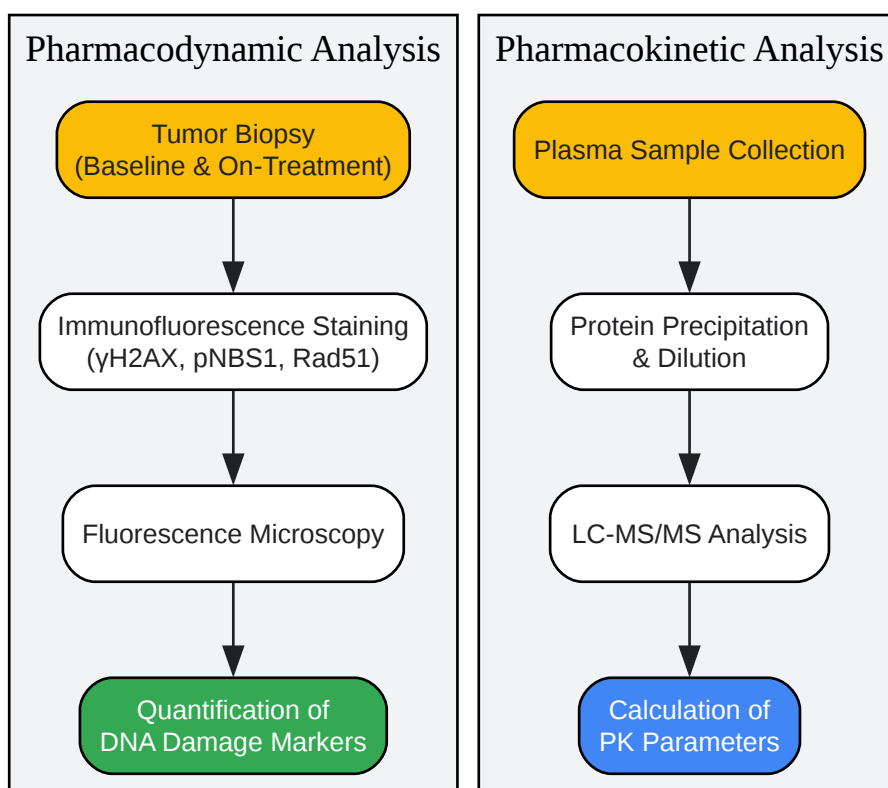
- Section the frozen tissue.
- Fix the sections (e.g., with 4% paraformaldehyde).
- Permeabilize the cells (e.g., with 0.1% Triton X-100).
- Block non-specific antibody binding (e.g., with 5% bovine serum albumin).
- Incubate with primary antibodies against γ H2AX, pNBS1, and Rad51 overnight at 4°C.
- Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
- Counterstain nuclei with DAPI.
- Imaging and Analysis:
 - Acquire images using a fluorescence microscope.
 - Quantify the fluorescence intensity of each marker within the nuclear area defined by DAPI staining.

Pharmacokinetic Analysis by LC-MS/MS

This protocol is a generalized procedure based on the description from the Phase I clinical trial of **LMP744**.[\[11\]](#)[\[12\]](#)

- Sample Collection:
 - Collect plasma samples at predetermined time points following intravenous administration of **LMP744**.
- Sample Preparation:
 - Perform protein precipitation by adding acetonitrile to the plasma samples.
 - Centrifuge to pellet the precipitated proteins.
 - Dilute the supernatant with an aqueous solution.

- LC-MS/MS Analysis:
 - Inject the prepared sample into a liquid chromatography system equipped with a reverse-phase column (e.g., Kinetex C18).
 - Elute the analyte using a gradient of mobile phases (e.g., 0.1% formic acid in water and acetonitrile).
 - Detect and quantify **LMP744** and an internal standard using a mass spectrometer operating in positive-ion mode.
- Data Analysis:
 - Generate a standard curve using known concentrations of **LMP744**.
 - Determine the concentration of **LMP744** in the plasma samples by interpolating from the standard curve.
 - Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using appropriate software.



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